Angustoline

Description

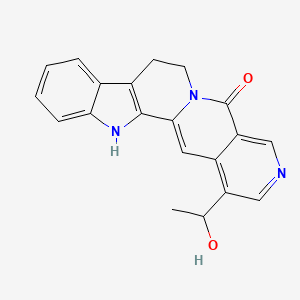

Structure

3D Structure

Properties

CAS No. |

40041-95-0 |

|---|---|

Molecular Formula |

C20H17N3O2 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

19-(1-hydroxyethyl)-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one |

InChI |

InChI=1S/C20H17N3O2/c1-11(24)15-9-21-10-16-14(15)8-18-19-13(6-7-23(18)20(16)25)12-4-2-3-5-17(12)22-19/h2-5,8-11,22,24H,6-7H2,1H3 |

InChI Key |

NDHJXXLIRWAMEN-UHFFFAOYSA-N |

SMILES |

CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |

Canonical SMILES |

CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O |

Synonyms |

angustoline |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Angustoline

Total Synthesis Approaches of Angustoline

The total synthesis of this compound has been accomplished through various strategies, primarily focusing on the construction of its pentacyclic framework. These approaches often involve key cyclization reactions to form the characteristic indolopyridine core.

Stereoselective and Enantioselective Total Synthesis

While much of the early work focused on racemic syntheses, efforts toward controlling the stereochemistry of this compound and related alkaloids have been reported. The stereoselective synthesis of (±)-angustoline has been achieved, with a focus on controlling the relative stereochemistry of the final product. mcmaster.ca

In a related context, the enantioselective total synthesis of the tetrahydroquinoline alkaloid (–)-angustureine has been accomplished, highlighting strategies that could potentially be adapted for the asymmetric synthesis of this compound. scielo.br One such approach utilized an enzymatic resolution to establish the key stereocenter. scielo.br Specifically, the kinetic resolution of a racemic β-amino ester using Novozym® 435 was a pivotal step in controlling the chirality of the final product. scielo.br

Photochemical Synthesis Routes

Photochemical reactions have proven to be a powerful tool in the synthesis of this compound and related alkaloids. A key transformation in several total syntheses of (±)-angustoline is a non-oxidative [6π] photocyclization of an enamide. mdpi.com This reaction typically involves the irradiation of a suitable enamide precursor with a low-pressure mercury lamp in a solvent such as methanol (B129727). mdpi.com

For instance, the enamide derived from harmalane and 5-acetylnicotinoyl chloride can be irradiated to yield a mixture of photoproducts, from which the precursor to (±)-angustoline can be isolated. mdpi.com Subsequent reduction of the resulting acetyl group affords (±)-angustoline. mdpi.com This photochemical approach provides a direct and efficient method for constructing the core polycyclic system of this compound. mdpi.com

| Photochemical Synthesis of (±)-Angustoline Precursor | |

| Starting Materials | Harmalane, 5-Acetylnicotinoyl chloride |

| Key Reaction | [6π] Photocyclization |

| Reaction Conditions | Low-pressure mercury lamp, Methanol |

| Product | Photocyclized intermediate |

| Reference | mdpi.com |

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has emerged as a key strategy in the efficient synthesis of this compound. A notable example is a total synthesis that employs a cobalt-catalyzed carbonylative lactamization as a crucial step for assembling the pentacyclic core. researchgate.netresearchgate.net This reaction effectively forms one of the heterocyclic rings of the this compound scaffold.

In addition to cobalt, palladium-catalyzed reactions have also been instrumental. For instance, a Bischler-Napieralski cyclization followed by a cobalt-catalyzed carbonylative lactamization sets the stage for the final steps of the synthesis. researchgate.netresearchgate.net Furthermore, a late-stage Mukaiyama hydration has been successfully used to transform angustine (B1213357) into this compound, demonstrating the utility of transition metal-mediated or catalyzed reactions in the final stages of the synthesis. researchgate.net

| Key Transition Metal-Catalyzed Reactions in this compound Synthesis | |

| Reaction | Cobalt-catalyzed carbonylative lactamization |

| Purpose | Assembly of the pentacyclic core |

| Reaction | Mukaiyama hydration |

| Purpose | Late-stage transformation of angustine to this compound |

| Reference | researchgate.netresearchgate.net |

Semisynthetic Routes and Precursor Utilization

Semisynthesis, which utilizes naturally occurring compounds as starting materials, offers an alternative pathway to complex molecules like this compound. uniroma1.ittaylorandfrancis.com The isolation of this compound derivatives, such as 19-O-ethylthis compound, from natural sources like Sarcocephalus latifolius suggests that this compound itself or closely related precursors are biosynthetically available. researchgate.net This opens the possibility of using these natural products as starting points for the synthesis of other analogues.

Furthermore, the chemical transformation of related indole (B1671886) alkaloids into the indolopyridine scaffold of this compound represents a viable semisynthetic strategy. For example, the conversion of 3α-dihydrocadambine, a gluco-indole alkaloid from Nauclea cadamba, into the indolopyridine alkaloid 16-carbomethoxynaufoline demonstrates the feasibility of manipulating the core structure of related natural products to access the this compound framework. researchgate.net Such approaches can significantly shorten synthetic sequences and provide access to novel derivatives. The isolation of various this compound derivatives from Nauclea pobeguinii further underscores the potential for utilizing natural precursors in semisynthetic strategies. uantwerpen.be

Development of Novel Synthetic Transformations for this compound Scaffolds

The pursuit of more efficient and versatile routes to this compound and its analogues has spurred the development of novel synthetic transformations for constructing the underlying indolopyridine scaffold. General methods for indole synthesis, which can be adapted for this compound, include the Bartoli reaction, which involves the reaction of nitroarenes with vinyl Grignard reagents. preprints.org

More contemporary methods focus on transition metal-catalyzed C-H activation and domino reactions. For example, rhodium-catalyzed intramolecular decomposition of ortho-azidostyrenes followed by C-H activation presents a modern approach to functionalized indoles. preprints.org Palladium-catalyzed domino reactions, such as a sequence involving Sonogashira coupling, aminopalladation, and reductive elimination, have been developed for the one-pot synthesis of 2,3-substituted indoles, a core component of the this compound structure. organic-chemistry.org

In the context of related complex indole alkaloids, an unprecedented conjugate addition of an indole acetate (B1210297) ester enolate to a transient nitrosoalkene has been reported as a key step. nih.gov This novel C-C bond-forming reaction highlights the innovative strategies being developed to construct complex alkaloid frameworks. Such advancements in synthetic methodology hold promise for more efficient and modular syntheses of this compound and a diverse range of its derivatives in the future.

Biosynthetic Pathways and Enzymatic Studies of Angustoline

Elucidation of Angustoline Biosynthetic Pathway

The biosynthetic route to this compound is a branch of the larger monoterpenoid indole (B1671886) alkaloid pathway, which is responsible for producing thousands of structurally diverse compounds in plants. The elucidation of this pathway has been built upon decades of research into the origins of related alkaloids.

The biosynthesis of this compound originates from the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway. The shikimate pathway provides the amino acid tryptophan, which forms the indole core of the molecule. mdpi.com The MEP pathway produces the monoterpenoid secologanin (B1681713). Tryptamine (B22526), derived from the decarboxylation of tryptophan, condenses with secologanin in a Pictet-Spengler reaction catalyzed by strictosidine (B192452) synthase to yield strictosidine, the universal precursor to most MIAs. biorxiv.orgnih.gov

For this compound and other angustine-type alkaloids, the glucosidic lactam, strictosamide (B192450) , is considered a pivotal intermediate. researchgate.net It is believed to be derived from strictosidine and serves as a key branching point in the pathway. mdpi.com The deglycosylation of strictosamide is a critical step that initiates a cascade of reactions leading to the formation of the aglycone skeleton. researchgate.netnih.gov This highly reactive aglycone intermediate then undergoes further transformations to yield the final this compound structure. mdpi.comcore.ac.uk

A proposed biosynthetic pathway suggests that the initial hydrolysis of the glucoside is followed by the opening of the lactam ring and subsequent cyclization and condensation reactions. core.ac.uk The incorporation of a third nitrogen atom, which distinguishes the indolopyridine structure of this compound from many other MIAs, is thought to occur via condensation with an ammonia (B1221849) or amino acid source. core.ac.uk

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway | Origin |

|---|---|---|

| Chorismic Acid | Primary Precursor | Shikimate Pathway |

| Tryptophan | Primary Precursor | Shikimate Pathway |

| Tryptamine | Direct Precursor | Decarboxylation of Tryptophan |

| Secologanin | Direct Precursor | MEP/Iridoid Pathway |

| Strictosidine | Universal MIA Precursor | Condensation of Tryptamine and Secologanin |

| Strictosamide | Key Intermediate | Derived from Strictosidine |

| Strictosamide Aglycone | Reactive Intermediate | Deglycosylation of Strictosamide |

While the complete enzymatic sequence leading to this compound has not been fully characterized in a single plant species, a combination of biochemical studies and biosynthetic proposals has outlined the key catalytic steps.

Deglycosylation: The first committed step in the conversion of glucosidic precursors is the hydrolytic cleavage of the glucose moiety. This reaction is catalyzed by a β-glucosidase . core.ac.uk The enzymatic deglycosylation of strictosamide yields a highly unstable aglycone, which serves as the substrate for subsequent transformations. researchgate.netnih.govsemanticscholar.org

Ring Opening and Rearrangement: The strictosamide aglycone undergoes spontaneous or enzyme-catalyzed ring-opening to form a dialdehyde (B1249045) intermediate. mdpi.comcore.ac.uk This is followed by a series of rearrangements and intramolecular reactions.

Nitrogen Incorporation and Cyclization: A crucial step is the incorporation of a nitrogen atom, likely from ammonia, to form the third nitrogen-containing ring (ring E) of the this compound scaffold. core.ac.uk This is proposed to involve a condensation reaction with the dialdehyde intermediate.

Oxidation/Aromatization: The final steps involve one or more oxidation reactions to form the aromatic pyridine (B92270) ring of the indolopyridine system. These transformations are likely catalyzed by oxidoreductases or cytochrome P450 monooxygenases (CYPs) , which are commonly involved in the late stages of alkaloid biosynthesis. core.ac.uk

Identification of Precursors and Intermediates (e.g., Strictosamide)

Genetic and Molecular Basis of Biosynthesis

The production of this compound is under tight genetic control, involving the coordinated expression of numerous biosynthetic genes. Research into the genomics and transcriptomics of MIA-producing plants has begun to shed light on this complex regulatory network.

The specific genes responsible for the terminal steps of this compound biosynthesis have not yet been definitively isolated and cloned. However, extensive research on the broader MIA pathway in plants like Catharanthus roseus and Uncaria rhynchophylla provides a blueprint for their identification. biorxiv.orgnih.gov

Genes for the upstream parts of the pathway, including those in the MEP and shikimate pathways, as well as tryptophan decarboxylase (TDC) and strictosidine synthase (STR) , have been identified and characterized in several species. biorxiv.orgnih.gov It is hypothesized that the downstream enzymes for this compound formation belong to gene families commonly associated with plant secondary metabolism, such as:

β-glucosidases: Responsible for activating the precursor strictosamide.

Cytochrome P450s (CYPs): A large family of enzymes known to catalyze diverse oxidative reactions in MIA biosynthesis. biorxiv.org

Dehydrogenases/Reductases: Enzymes that perform redox reactions critical for scaffold modification and aromatization.

Integrated transcriptomic and metabolomic analyses in alkaloid-producing plants are powerful tools being used to identify candidate genes involved in these final biosynthetic steps. biorxiv.orgnih.gov

The biosynthesis of monoterpenoid indole alkaloids is regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic. The expression of MIA biosynthetic genes is often controlled by a hierarchy of transcription factors (TFs). In many plants, a conserved regulatory module consisting of MYB , bHLH , and WD40-repeat proteins forms a transcriptional activation complex (the MBW complex) that binds to the promoters of biosynthetic genes, switching on the pathway. nih.gov

The production of alkaloids, including likely this compound, is often tissue-specific and can be induced by developmental cues or environmental stresses such as herbivory or pathogen attack. nih.gov For instance, studies in related systems show that the expression of biosynthetic genes can vary significantly between roots, stems, and leaves, indicating a complex network of tissue-specific regulatory factors that control the location of alkaloid accumulation. biorxiv.org While the specific TFs that regulate the this compound branch of the MIA pathway are yet to be discovered, it is almost certain that they are part of this broader, intricate regulatory network.

Gene Identification and Cloning of Biosynthetic Enzymes

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

The complexity of the this compound structure presents a significant challenge for total chemical synthesis. clockss.org Chemoenzymatic and biocatalytic strategies, which combine the precision of enzymatic reactions with the flexibility of chemical synthesis, offer promising alternative routes for production. beilstein-journals.orgnih.govbeilstein-journals.org

A key application of biocatalysis in this context is the use of enzymes to generate chiral intermediates or to perform difficult late-stage functionalizations. nih.govmdpi.com A central biocatalytic step in a potential chemoenzymatic synthesis of this compound is the deglycosylation of a precursor like strictosamide. The use of a β-glucosidase can efficiently and cleanly generate the reactive aglycone intermediate in situ, which can then be funneled into a series of chemically-driven or enzyme-catalyzed cyclization and oxidation reactions. researchgate.netsemanticscholar.org

Furthermore, advances in synthetic biology and metabolic engineering have enabled the heterologous production of key MIA precursors, such as strictosidine, in microbial hosts like Saccharomyces cerevisiae (baker's yeast). nih.gov These engineered microbes can serve as platforms to produce the core intermediates, which can then be harvested and converted to this compound through a combination of enzymatic and chemical steps. This approach, often termed "precursor-directed biosynthesis," leverages the promiscuity of downstream enzymes to potentially create not only this compound but also novel, unnatural analogues. nih.govnih.gov

Structure Activity Relationship Sar Studies of Angustoline and Its Derivatives

Core Structure-Activity Relationships of Angustoline

The fundamental structure of this compound, a pentacyclic framework, is crucial for its biological effects. This rigid structure limits conformational flexibility, presenting a well-defined three-dimensional shape for interaction with biological targets. The core indole (B1671886) nucleus, fused with other ring systems, is a common feature among many biologically active alkaloids.

Comparative studies with related alkaloids isolated from Nauclea species, such as angustine (B1213357), nauclefine, and naucletine, offer initial insights into the SAR of the core structure. While sharing structural similarities, unique features in the arrangement of substituents and the pattern of ring fusion within the pentacyclic framework of this compound distinguish it from these related compounds. For instance, the structural simplicity of this compound has been correlated with weaker bioactivity when compared to more complex analogues like subditine, which exhibits significantly enhanced cytotoxicity against prostate cancer cells.

The presence and position of heteroatoms, specifically the three nitrogen atoms and the oxygen atom of the carbonyl group, create distinct electronic characteristics and potential sites for hydrogen bonding, which are critical for molecular interactions.

Design and Synthesis of this compound Derivatives and Analogues for Mechanistic Probing

The total synthesis of this compound has been successfully achieved, paving the way for the rational design and synthesis of a wide array of derivatives and analogues. researchgate.netresearchgate.net This synthetic accessibility is instrumental for detailed SAR studies and for creating molecular probes to investigate its mechanism of action.

One area of investigation has been the modification of the core ring structure. For example, two diastereoisomeric 3,14-dihydroangustolines were synthesized and shown to inhibit the proliferation of bladder cancer cells (T-24), highlighting the importance of the oxidation state of the β-carboline moiety. frontiersin.org The synthesis of thia-analogs of related compounds like angustidine (B1228045) and nauclefine suggests a strategy that could be applied to this compound to explore the impact of heteroatom substitution on bioactivity. acs.orgconnectedpapers.com

Furthermore, derivatives have been designed to probe specific biological pathways. For instance, studies on the effect of this compound on esophageal tumors involved investigating its role in regulating the LKB1/AMPK/ELAVL1/LPCAT2 pathway, demonstrating how this compound and its analogues can be used as chemical tools to dissect cellular signaling cascades. frontiersin.orgfrontiersin.org The synthesis of various substituted β-carboline derivatives, the core of this compound, has been a major focus in the development of new anticancer agents, with modifications at positions 1, 2, 3, 6, and 9 of the β-carboline system leading to compounds with diverse mechanisms of action. researchgate.netresearchgate.net

SAR Analysis of Substituted this compound Analogues

The systematic substitution of functional groups on the this compound scaffold allows for a detailed analysis of their contribution to biological activity. While comprehensive SAR tables for a wide range of this compound derivatives are not extensively published in single reports, data from various studies on related indole alkaloids provide valuable insights.

In a study comparing the cholinesterase-inhibitory activities of indole alkaloids from Nauclea officinalis, it was observed that the number and position of hydroxyl groups play a significant role. mdpi.com this compound, which has one hydroxyl group, was less potent in inhibiting butyrylcholinesterase (BChE) compared to nauclediol, which possesses two hydroxyl groups. This suggests that increasing the hydrogen-bonding capacity through hydroxylation may enhance inhibitory activity. mdpi.com

The cytotoxicity of this compound analogues has also been investigated. Subditine, a monoterpenoid indole alkaloid with a structure related to this compound, showed significantly higher cytotoxicity against human prostate cancer cells (LNCaP and PC-3) than this compound itself, indicating that specific structural modifications can dramatically increase potency. frontiersin.org

The following table summarizes the reported biological activities of this compound and some of its related compounds, illustrating the impact of structural variations.

| Compound | Biological Activity | Cell Line/Target | IC₅₀ (µM) or Effect | Reference(s) |

| This compound | Anti-inflammatory | RAW 264.7 macrophages | Significant inhibition of NO production | frontiersin.org |

| Antimalarial | Plasmodium falciparum | Weak activity | frontiersin.org | |

| Cytotoxicity | LNCaP, PC-3 | Moderate | ||

| BChE Inhibition | - | Less potent than nauclediol | mdpi.com | |

| Esophageal Tumor Inhibition | KYSE450 cells | Inhibited cell invasion | frontiersin.org | |

| Subditine | Cytotoxicity | LNCaP, PC-3 | Significantly more potent than this compound | frontiersin.org |

| Nauclediol | BChE Inhibition | - | IC₅₀ = 8.756 µM | mdpi.com |

| AChE Inhibition | - | IC₅₀ = 15.429 µM | mdpi.com | |

| Angustidine | BChE Inhibition | - | IC₅₀ = 1.03 µM | mdpi.com |

| Angustine | BChE Inhibition | - | IC₅₀ = 4.98 µM | mdpi.com |

| 3,14-Dihydroangustolines | Cytotoxicity | T-24 (bladder cancer) | Proliferation inhibition | frontiersin.org |

This table is generated based on available data and is for illustrative purposes.

Computational and Predictive SAR Modeling

Computational and predictive SAR modeling are powerful tools for understanding the structural determinants of the biological activity of this compound and for prioritizing the synthesis of new derivatives. Although specific, large-scale computational SAR studies focused solely on this compound are not widely reported in the public literature, the principles of such studies are applicable.

Molecular docking studies have been employed for related indole alkaloids to predict their binding modes with protein targets. For example, molecular docking of nauclediol revealed interactions with the choline-binding site and the catalytic triad (B1167595) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), providing a structural basis for its inhibitory activity. mdpi.com Similar computational approaches could be applied to this compound to identify potential binding pockets in its targets, such as those involved in its anti-inflammatory or anticancer effects.

Quantitative Structure-Activity Relationship (QSAR) analyses are also relevant. For instance, a QSAR analysis of the tubulin poison rhazinilam (B1252179) and its analogues, which share some structural features with alkaloids, has been performed. Such an approach could be used for this compound derivatives to build predictive models that correlate physicochemical properties and structural descriptors with biological activity. These models can then be used to virtually screen new, unsynthesized analogues to identify those with the highest predicted potency, thereby streamlining the drug discovery process.

The investigation of this compound's effect on signaling pathways, such as the LKB1/AMPK pathway in esophageal cancer, also opens avenues for computational modeling to understand the interactions with key proteins in these cascades. frontiersin.orgfrontiersin.org

Molecular and Cellular Mechanisms of Angustoline Action

Enzyme Inhibition and Modulation Mechanisms

Cholinesterase (AChE, BChE) Interaction and Kinetics

Angustoline has been identified as an inhibitor of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine. Specifically, it has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biocrick.commdpi.com Studies have shown that this compound exhibits a notable inhibitory potency against BChE, in some cases higher than the reference drug galanthamine. biocrick.com While the precise kinetics of this compound's interaction with cholinesterases are still under detailed investigation, its congener, angustidine (B1228045), has been shown to exhibit a mixed-type inhibition of BChE. biocrick.comcore.ac.uk Molecular docking studies of related compounds suggest that interactions can occur at different sites within the cholinesterase enzymes, including the catalytic site and the peripheral anionic site. core.ac.ukresearchgate.net For instance, angustidine is proposed to dock deep within the gorge of human BChE, forming hydrogen bonds with key amino acid residues like Ser198 and His438. biocrick.comcore.ac.uk The structural simplicity of this compound compared to some of its analogs has been correlated with weaker bioactivity in some contexts.

Table 1: Cholinesterase Inhibition by this compound and Related Alkaloids

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | BChE | > Galanthamine | biocrick.com |

| Angustidine | AChE | 21.72 | researchgate.net |

| Angustidine | BChE | 1.02 - 1.03 | biocrick.comresearchgate.net |

| Nauclefine | BChE | 7.70 | researchgate.net |

| Angustine (B1213357) | BChE | 3.47 - 14 | biocrick.com |

| Harmane | BChE | > Galanthamine | biocrick.com |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Profile

This compound's interactions extend to the monoamine oxidase (MAO) enzymes, which are responsible for the degradation of monoamine neurotransmitters. Research has indicated that this compound and related alkaloids can inhibit MAO-A. biocrick.com For example, the monoterpene indole (B1671886) alkaloid angustine, structurally related to this compound, inhibits MAO-A with an IC50 value in the low micromolar range and demonstrates a reversible and competitive mode of inhibition. biocrick.com While specific inhibitory data for this compound against both MAO-A and MAO-B are not as extensively detailed, the broader class of β-carboline alkaloids, to which this compound is related, has shown inhibitory activity against MAO-A. biocrick.com

Beta-Glucuronidase Inhibition and Mechanistic Studies

Currently, there is a lack of specific research findings directly investigating the inhibition of beta-glucuronidase by this compound.

Modulation of Secretase Activities (e.g., α-, β-, γ-secretase, MME)

This compound has been identified as a key alkaloid that may regulate the production of amyloid-beta (Aβ) peptides by modulating the activity of secretase enzymes. frontiersin.orgfrontiersin.orgnih.gov It is suggested to act on three types of secretases: α-secretase, β-secretase (BACE1), and γ-secretase. frontiersin.orgfrontiersin.orgnih.govresearchgate.net The cleavage of amyloid precursor protein (APP) by these enzymes is a critical step in the generation of Aβ. nih.govdzne.deebi.ac.uk Specifically, β-secretase and γ-secretase are involved in the amyloidogenic pathway leading to Aβ production. dzne.deebi.ac.uk Network pharmacology studies have identified this compound as a potential regulator of several components of the γ-secretase complex, including APH1B, NCSTN, PSEN1, and PSENEN, as well as the α-secretase ADAM17 and the β-secretase BACE1. semanticscholar.orgmdpi.com Furthermore, while this compound's direct effect on neprilysin (MME), a key Aβ-degrading enzyme, is not fully elucidated, its analog angustidine has been shown to act on MME, participating in Aβ degradation. frontiersin.orgfrontiersin.orgnih.gov

Kinase Modulation (e.g., GSK3β, CDK5)

This compound has been implicated in the modulation of key kinases involved in cellular signaling pathways, particularly those relevant to neurodegenerative processes. Network pharmacology analyses have identified Glycogen Synthase Kinase 3 Beta (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5) as potential targets of this compound. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netx-mol.netfigshare.comresearchgate.net These kinases are known to be major contributors to tau protein hyperphosphorylation, a hallmark of Alzheimer's disease. frontiersin.orgfrontiersin.orgscribd.com Molecular docking studies have predicted binding interactions between this compound and these kinases, suggesting a potential modulatory role. nih.gov For instance, corynoxine, another alkaloid studied alongside this compound, showed a binding energy of -5.87 kcal/mol with GSK3β and -4.4 kcal/mol with CDK5. nih.gov

Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Implications

In silico predictions suggest that this compound may interact with various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of substances. Predictive models indicate that this compound has a high probability of being an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. The same models also predict its potential as a substrate for CYP1A2, CYP2C9, and CYP2D6. These predicted interactions suggest that this compound could influence the metabolic pathways of other drugs or compounds cleared by these enzymes, which is a critical consideration in pharmacology.

Table 2: Predicted Cytochrome P450 Interactions of this compound

| CYP Enzyme | Predicted Interaction | Probability Score |

|---|---|---|

| CYP1A2 | Inhibitor | 0.981 |

| CYP1A2 | Substrate | 0.826 |

| CYP2C19 | Inhibitor | 0.746 |

| CYP2C19 | Substrate | 0.17 |

| CYP2C9 | Inhibitor | 0.715 |

| CYP2C9 | Substrate | 0.884 |

| CYP2D6 | Inhibitor | 0.651 |

| CYP2D6 | Substrate | 0.87 |

| CYP3A4 | Inhibitor | 0.905 |

| CYP3A4 | Substrate | 0.554 |

Source: TCM-ADIP Database

Other Enzyme Targets and Their Regulatory Roles

This compound has been shown to modulate a variety of enzymes crucial to distinct cellular functions, including cancer metabolism and pathways implicated in neurodegenerative diseases. A primary mechanism of this compound in esophageal cancer involves the regulation of the LKB1/AMPK/ELAVL1/LPCAT2 pathway. frontiersin.orgnih.gov Specifically, it activates 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular energy, and its upstream kinase, LKB1. frontiersin.orgnih.gov Simultaneously, it has been found to inhibit lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), an enzyme vital for the remodeling of phospholipids. frontiersin.orgnih.govresearchgate.net The modulation of the AMPK pathway is a key strategy in cancer research, as its activation influences energy balance, mitochondrial biogenesis, and cell growth. nih.gov

Furthermore, computational studies focused on Alzheimer's disease have identified this compound as a compound with the potential to interact with numerous targets. frontiersin.org Out of 47 potential targets, several are enzymes with significant roles in the disease's pathology. frontiersin.org These include protein kinases like Cyclin-dependent kinase 5 (CDK5) and Glycogen synthase kinase 3 beta (GSK3B), which are known to be key contributors to the hyperphosphorylation of the tau protein. frontiersin.org The same analysis also pointed to metalloproteases such as Matrix metalloproteinase-2 (MMP2) as possible targets for this compound. frontiersin.org

Table 1: Potential Enzyme Targets of this compound and Their Roles

| Enzyme Target | Investigated Context | Regulatory Role of Enzyme | Effect of this compound |

| AMPK (5'-AMP-activated protein kinase) | Esophageal Cancer | Master regulator of cellular energy homeostasis | Activation |

| LKB1 (Liver Kinase B1) | Esophageal Cancer | Upstream kinase that activates AMPK | Activation |

| LPCAT2 (Lysophosphatidylcholine Acyltransferase 2) | Esophageal Cancer | Catalyzes the conversion of LPC to PC in phospholipid metabolism | Inhibition |

| CDK5 (Cyclin-dependent kinase 5) | Alzheimer's Disease (in silico) | Contributes to tau protein hyperphosphorylation | Potential Modulation |

| GSK3B (Glycogen synthase kinase 3 beta) | Alzheimer's Disease (in silico) | Contributes to tau protein hyperphosphorylation and Aβ production | Potential Modulation |

| MMP2 (Matrix metalloproteinase-2) | Alzheimer's Disease (in silico) | Involved in extracellular matrix degradation | Potential Modulation |

Molecular Target Identification and Interaction Analysis

The specific molecular targets of this compound have been investigated using both experimental and computational, or in silico, methodologies. These studies aim to clarify the direct physical interactions between this compound and its biological counterparts. frontiersin.orgfrontiersin.org

Computational analyses have been pivotal in forecasting the binding interactions of this compound with various proteins. frontiersin.org A network pharmacology study focused on Alzheimer's disease identified 47 potential protein targets for this compound, suggesting it may be a key phytochemical in modulating the disease's pathology. frontiersin.org These in silico techniques, such as molecular docking, work by predicting how a ligand like this compound fits into the binding site of a protein and its binding strength. researchgate.netmdpi.com Such computational predictions are a foundational step in drug discovery, providing a basis for subsequent experimental validation. technologynetworks.com

This compound influences key signal transduction pathways primarily by affecting protein kinases and their downstream targets. frontiersin.orgnih.gov A well-documented instance is its impact on the LKB1/AMPK signaling cascade in esophageal cancer cells. frontiersin.orgnih.gov Through the activation of LKB1 and, consequently, AMPK, this compound initiates a cascade of events that alter cellular metabolism and growth. frontiersin.orgnih.govresearchgate.net It is also implicated in the modulation of the AMPK/peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) signaling pathway, which is vital for cancer cell metabolism. nih.govresearchgate.net In the realm of Alzheimer's research, computational screening has identified the C-C chemokine receptor type 5 (CCR5), a G-protein coupled receptor, as a potential target for this compound, pointing to a possible role in neuroinflammation. frontiersin.org

Current research indicates that this compound's mechanism of action involves significant interaction with lipid metabolism. frontiersin.orgnih.gov A pivotal finding in its anti-tumor activity in esophageal cancer is the regulation of phospholipid remodeling. frontiersin.orgnih.gov Through lipidomic analysis, it was discovered that this compound inhibits the enzyme LPCAT2. frontiersin.orgfrontiersin.org This inhibition blocks the conversion of lysophosphatidylcholine (LPC 16:0) to phosphatidylcholine (PC 16:0/18:1), thereby interfering with a key process in lipid metabolism. frontiersin.orgnih.govresearchgate.net

While direct binding to nucleic acids has not been reported, this compound exerts an indirect effect by modulating the LKB1/AMPK/ELAVL1/LPCAT2 pathway. frontiersin.orgnih.gov ELAVL1, an RNA-binding protein, is inhibited by this compound in esophageal cancer cells, which can in turn affect the stability and translation of specific messenger RNAs involved in cancer progression. frontiersin.org

Receptor Affinities and Signal Transduction Pathway Engagement

Cellular Pathway Modulation

This compound has been shown to regulate cellular proliferation and growth, mainly through its inhibitory actions on cancer cells. frontiersin.orgresearchgate.net This anti-proliferative effect is closely tied to its ability to modulate metabolic pathways that are critical for the growth of tumors. sci-hub.sefrontiersin.org

Research has demonstrated that this compound reduces the viability of several cancer cell lines, with the most pronounced effect observed in esophageal cancer cells (KYSE450). frontiersin.org The underlying mechanism for this is its activation of the LKB1/AMPK signaling pathway. frontiersin.orgnih.gov Activating AMPK switches the cell from an anabolic state, which supports growth, to a catabolic state, which breaks down molecules for energy, thus hindering proliferation. frontiersin.orgnih.gov By also inhibiting LPCAT2, this compound disrupts the synthesis of cellular membranes, a critical process for cell division. frontiersin.orgresearchgate.net

Table 2: Inhibitory Effect of this compound on the Viability of Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound's Inhibitory Effect |

| KYSE450 | Esophageal Cancer | Highest inhibition observed |

| HT29 | Colorectal Cancer | Inhibition observed |

| HepG2 | Liver Cancer | Inhibition observed |

| MDA-MB-231 | Breast Cancer | Inhibition observed |

| A549 | Lung Cancer | Inhibition observed |

Mentioned Compounds

| Name | Type |

| Angustidine | Alkaloid |

| This compound | Alkaloid |

| Corynoxine | Alkaloid |

| Dihydrocorynatheine | Alkaloid |

| Hirsutine | Alkaloid |

| Isocorynoxeine | Alkaloid |

| Isorhynchophylline | Alkaloid |

| Phosphatidylcholine (PC) | Lipid |

| Lysophosphatidylcholine (LPC) | Lipid |

| 5'-AMP-activated protein kinase (AMPK) | Protein (Enzyme) |

| C-C chemokine receptor type 5 (CCR5) | Protein (Receptor) |

| CCND1 | Protein |

| Cyclin-dependent kinase 5 (CDK5) | Protein (Enzyme) |

| ELAVL1 (HuR) | Protein (RNA-binding) |

| Glycogen synthase kinase 3 beta (GSK3B) | Protein (Enzyme) |

| GRIN2B | Protein |

| JAK3 | Protein (Enzyme) |

| JUN | Protein (Transcription Factor) |

| LCK | Protein (Enzyme) |

| Liver Kinase B1 (LKB1) | Protein (Enzyme) |

| Lysophosphatidylcholine acyltransferase 2 (LPCAT2) | Protein (Enzyme) |

| MAPK3 | Protein (Enzyme) |

| MAPK8 | Protein (Enzyme) |

| Matrix metalloproteinase-2 (MMP2) | Protein (Enzyme) |

| PGC-1α | Protein (Coactivator) |

| STAT3 | Protein (Transcription Factor) |

| Tau | Protein |

Induction of Regulated Cell Death Subroutines (e.g., Apoptosis, Ferroptosis)

Regulated cell death (RCD) is a fundamental process that is tightly controlled by specific signaling pathways. researchgate.net Its disruption is a hallmark of cancer. While direct studies on this compound are limited, research on analogous compounds provides insight into its potential mechanisms.

Apoptosis: Apoptosis is a form of programmed cell death crucial for tissue homeostasis. cellsignal.com Analogs of this compound, such as subditine, another monoterpenoid indole alkaloid isolated from Nauclea subdita, have been shown to induce apoptosis in human prostate cancer cells (LNCaP and PC-3). researchgate.netplos.org The mechanism for subditine involves the production of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. plos.org This event activates the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and the activation of downstream caspases. plos.orgachievable.me Although this evidence is for a related compound, it suggests a potential apoptotic mechanism that this compound might share.

Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. rsc.orgyoutube.com At present, there is no direct scientific evidence from the reviewed literature to suggest that this compound induces ferroptosis. This area remains a potential avenue for future investigation.

Impact on Cellular Migration and Invasion Mechanisms

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. researchgate.net this compound has demonstrated a significant inhibitory effect on these processes in esophageal cancer.

In a study using the human esophageal cancer cell line KYSE450, this compound was shown to significantly inhibit both cell migration and invasion. csic.es The investigation utilized transwell assays to observe invasion and scratch analysis (wound healing assays) to assess migration. csic.es The results indicated that this compound treatment markedly reduced the migratory and invasive capacity of these cancer cells compared to control groups. csic.es

Table 1: Effect of this compound on Esophageal Cancer Cell Migration and Invasion

| Assay Type | Cell Line | Observation | Reference |

|---|---|---|---|

| Transwell Assay | KYSE450 | Significant inhibition of cell invasion | csic.es |

| Scratch Analysis | KYSE450 | Significant inhibition of cell migration | csic.es |

Modulation of Key Signaling Cascades (e.g., LKB1/AMPK/ELAVL1/LPCAT2, JUN, STAT3, MAPK, CCR5)

This compound's anticancer effects are underpinned by its ability to modulate complex intracellular signaling networks that govern cell growth, metabolism, and inflammation.

LKB1/AMPK/ELAVL1/LPCAT2 Pathway: One of the most clearly elucidated mechanisms for this compound is its regulation of the LKB1/AMPK pathway in esophageal cancer. researchgate.netcsic.es this compound activates the upstream kinase LKB1 (Liver Kinase B1) and the central metabolic sensor AMPK (5'-AMP-activated protein kinase). researchgate.netcsic.es This activation subsequently suppresses the expression of ELAVL1 (ELAV-like RNA-binding protein 1) and LPCAT2 (lysophosphatidylcholine acyltransferase 2). researchgate.netcsic.es The inhibition of this pathway ultimately disrupts phospholipid remodeling, a process vital for cancer cell proliferation. researchgate.netcsic.es

JUN, STAT3, and MAPK Signaling: Network pharmacology studies have identified JUN, STAT3, and MAPK (Mitogen-Activated Protein Kinase) as potential core targets of this compound. frontiersin.org In one analysis, this compound showed a high binding energy with JUN, suggesting a direct interaction. frontiersin.org The same study identified STAT3 and specific MAPK proteins (MAPK3, MAPK8) as other likely targets for the alkaloids, including this compound, found in Uncaria rhynchophylla. frontiersin.org The MAPK pathway is a central regulator of cell proliferation, differentiation, and apoptosis. thermofisher.com

CCR5 Signaling: The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor involved in immune cell trafficking. nih.govfrontiersin.org Network pharmacology has also pointed to CCR5 as a potential target for the alkaloids present in Uncaria rhynchophylla, including this compound, in the context of Alzheimer's disease pathology. frontiersin.orgresearchgate.net

Computational and In Silico Mechanistic Investigations

Computational methods provide a powerful framework for predicting and understanding the molecular interactions that drive the biological activity of compounds like this compound. frontiersin.orgmdpi.com

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a protein target. bohrium.comnih.gov In silico docking studies have been performed on this compound to predict its binding affinity and interaction patterns with specific enzymes.

One study investigated this compound's interaction with the β-glucuronidase enzyme. researchgate.net The docking analysis predicted that this compound (referred to as compound 2 in the study) interacts with several amino acid residues in the enzyme's binding site, including Phe161, Leu361, Phe448, Tyr468, Tyr472, and Leu561. researchgate.net Another network pharmacology analysis predicted the binding energy of this compound with one of its potential targets, JUN, to be -4.82 kcal/mol. frontiersin.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions by simulating the movements of atoms over time, providing insights into the stability of the complex. rsc.orgnih.govmdpi.com

An MD simulation study was conducted on this compound in complex with the β-glucuronidase enzyme. researchgate.net The simulation was used to calculate the binding free energy (GBTOT), which for this compound was found to be -22.32 kcal/mol. researchgate.net This value, when compared to a more potent inhibitor, subditine (-31.69 kcal/mol), provided a theoretical basis for its relative activity. researchgate.net Such simulations are crucial for understanding the stability and dynamics of the binding pose predicted by molecular docking. researchgate.netrsc.org

Network Pharmacology and Systems Biology Approaches for Target Prediction

Network pharmacology integrates systems biology and computational analysis to predict the multiple targets of a drug and understand its mechanism of action holistically. mdpi.comnih.gov This approach has been applied to alkaloids from plant sources known to contain this compound.

A study on alkaloids from Uncaria rhynchophylla identified this compound as a key phytochemical. frontiersin.org Using network pharmacology, the study predicted 127 potential targets, with JUN, STAT3, and MAPK3 identified as central "hub" targets. frontiersin.org this compound was specifically predicted to interact with three of the core targets identified in the network. frontiersin.org These predictive models provide a valuable roadmap for future experimental validation of this compound's targets and its broader therapeutic potential. frontiersin.orgfrontiersin.org

Advanced Analytical Methodologies in Angustoline Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for isolating Angustoline from complex mixtures, such as plant extracts, and for determining its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. shimadzu.comopenaccessjournals.comadvancechemjournal.com It is frequently used to separate this compound from other alkaloids present in plant sources like Nauclea officinalis and Sarcocephalus latifolius. researchgate.netclockss.org A common approach involves using a C18 column, which is effective for separating moderately polar compounds. The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile. clockss.org Detection is often performed with a Diode Array Detector (DAD) or UV detector. clockss.org

A study on the alkaloids in Sarcocephalus latifolius stem bark utilized flash chromatography with a gradient of chloroform (B151607) and methanol for the initial separation of a crude extract. clockss.org Further purification and analysis would typically employ HPLC.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Stationary Phase | C18 silica (B1680970) gel |

| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid) and acetonitrile/methanol |

| Detector | UV/DAD |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | Ambient or controlled (e.g., 45°C) |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over HPLC, offering faster analysis times and higher resolution due to the use of columns with smaller particle sizes (sub-2 µm). eag.comresearchgate.net This technique is particularly powerful when coupled with mass spectrometry (MS), a combination known as UHPLC-MS. nih.gov

A validated UHPLC-PDA (Photodiode Array) method has been developed for the quantification of this compound in various parts of the Sarcocephalus latifolius plant. researchgate.netafricaresearchconnects.com This method achieved separation in under 5 minutes using a C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid. researchgate.netafricaresearchconnects.com The study reported a limit of detection (LOD) of 0.3 µg/ml and a limit of quantification (LOQ) of 0.8 µg/ml for this compound. researchgate.netafricaresearchconnects.com Furthermore, LC-QToF (Liquid Chromatography-Quadrupole Time-of-Flight) mass spectrometry was used for the broader chemical profiling and confirmation of compounds. researchgate.netafricaresearchconnects.com

Table 2: UHPLC-PDA Method Validation Data for this compound

| Parameter | Value |

| Limit of Detection (LOD) | 0.3 µg/ml |

| Limit of Quantification (LOQ) | 0.8 µg/ml |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. wikipedia.org In GC, a sample is vaporized and carried by an inert gas through a column, where components separate based on their interaction with the stationary phase. organomation.com While direct analysis of this compound by GC can be challenging due to its polarity and molecular weight, the technique, especially when coupled with mass spectrometry (GC-MS), can be used, potentially after derivatization to increase volatility. libretexts.org However, for this compound, liquid chromatography techniques are more commonly reported in the literature. scribd.com

Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for determining the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation in organic chemistry. ebsco.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. organicchemistrydata.org The analysis of this compound involves one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments to assign all proton and carbon signals and to establish the connectivity of the molecular structure. dp.tech These assignments are crucial for confirming the identity of the alkaloid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.comazooptics.com This technique is particularly informative for molecules containing chromophores—parts of the molecule that absorb light. The indole (B1671886) alkaloid structure of this compound, with its conjugated π-electron system, gives rise to a characteristic UV spectrum. clockss.org The spectrum provides evidence for the β-carboline skeleton. The wavelength of maximum absorbance is referred to as λmax. azooptics.com

Table 3: Reported UV Absorption Maxima for this compound

| Solvent | λmax (nm) |

| Not specified in source | 225, 290, 340 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides a unique fingerprint corresponding to its distinct structural features. While a dedicated, published spectrum for pure this compound is not always available, its characteristic absorption bands can be inferred from its known structure and comparison with related β-carboline alkaloids. nih.govresearchgate.net A study on the bark of Nauclea subdita reported an IR absorption band at 3430 cm⁻¹ for this compound, indicative of N-H or O-H stretching, and another at 1640 cm⁻¹, which is characteristic of a C=N or C=C bond within the conjugated system. researchgate.net

Key functional groups in this compound and their expected IR absorption regions include the N-H group of the indole ring, the hydroxyl (-OH) group, and the C=N and C=C bonds of the aromatic and pyridine (B92270) rings. The stretching vibrations of these bonds absorb infrared radiation at specific frequencies, providing structural insights. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Reference |

| Hydroxyl (O-H) / Indole (N-H) | Stretch, hydrogen-bonded | ~3430, broad | researchgate.net |

| Aromatic C-H | Stretch | >3000 | libretexts.org |

| Alkene/Aromatic C=C | Stretch | ~1640 | researchgate.net |

| Aromatic C=C | Stretch | 1600-1450 | libretexts.org |

| C-O | Stretch | 1260-1000 | libretexts.org |

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool in natural product research, offering unparalleled sensitivity and specificity for the identification and structural analysis of compounds like this compound. msu.edu The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z), which reveals the molecular weight and, through fragmentation, provides structural details. chemguide.co.ukwikipedia.org

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) or quadrupole time-of-flight (QToF) mass spectrometry is a powerful approach for analyzing complex mixtures, such as plant extracts containing this compound. nih.govjst.go.jp LC separates the individual components of the mixture, which are then introduced into the mass spectrometer for identification.

In a study of Nauclea orientalis, LC-MS analysis was used to identify this compound in crude extracts. nih.gov Similarly, research on Danmu preparations utilized HPLC-Q-TOF-MS to identify this compound by matching its retention time and exact molecular weight. nih.gov LC-QToF analysis of fractions from Uncaria sclerophylla also revealed the presence of various alkaloids and other compounds. japsonline.comjppres.com These techniques provide accurate mass measurements and fragmentation patterns that serve as a basis for identifying known compounds and tentatively characterizing new ones. jst.go.jp

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate mass measurement, often to four or more decimal places. libretexts.orglibretexts.org This precision allows for the determination of the compound's exact elemental composition, distinguishing it from other molecules that may have the same nominal mass (isomers).

For this compound (C₂₀H₁₇N₃O₂), HRMS can confirm its molecular formula by matching the experimentally measured mass with the calculated theoretical mass. nih.gov For example, a study on Nauclea orientalis reported the protonated molecule [M+H]⁺ for this compound at an m/z of 332.1393, which closely matches the calculated value of 332.1399 for C₂₀H₁₈N₃O₂⁺. nih.gov This level of accuracy is essential for confident structural assignment.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z | Reference |

| [M+H]⁺ | C₂₀H₁₈N₃O₂⁺ | 332.1399 | 332.1393 | nih.gov |

Ambient mass spectrometry (AMS) techniques allow for the direct analysis of samples in their natural environment with minimal to no prior preparation. researchgate.netresearchgate.net Methods like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are particularly useful for the rapid screening of materials, such as plant tissues, for the presence of specific compounds. researchgate.netacs.org

While specific, widespread application of AMS to this compound has not been extensively documented, these techniques hold significant potential. They have been successfully used for the rapid detection of other alkaloids in plant matter and forensic samples. acs.orgnih.govjst.go.jp The ability to quickly screen Nauclea or Uncaria species for this compound could accelerate phytochemical research and quality control processes.

High-Resolution Mass Spectrometry

Integrated Analytical Platforms and Metabolomics for Pathway Analysis

Understanding the biosynthetic pathway of this compound requires a holistic view of the plant's metabolism. Integrated analytical platforms, which combine data from multiple "omics" technologies like metabolomics and transcriptomics, are powerful tools for this purpose. ucsc.edumdpi.comnih.gov Metabolomics aims to comprehensively identify and quantify all the small-molecule metabolites within a biological system. frontiersin.org

By combining LC-MS-based metabolomic profiles with gene expression data (transcriptomics) from an this compound-producing plant, researchers can correlate the presence of potential precursor molecules with the expression of genes encoding biosynthetic enzymes. frontiersin.orgmdpi.com For example, a study on Nauclea orientalis used LC-MS-based metabolomics to screen for alkaloids and proposed a biosynthetic pathway starting from tryptamine (B22526) and secologanin (B1681713) that could lead to this compound and related compounds. nih.gov Web-based platforms like MetaboAnalyst can then be used to perform pathway analysis, integrating metabolite and gene lists to visualize and explore the underlying biological pathways. metaboanalyst.ca This integrated approach is essential for mapping the complex network of reactions that result in the synthesis of this compound. ijrpas.comfrontiersin.org

Chemical Biology Investigations of Angustoline

Development of Chemical Probes for Angustoline Target Identification

The identification of a drug's molecular target is a foundational step in drug discovery and development. rjeid.comresearchgate.net Chemical probes, which are small-molecule compounds designed to selectively interact with a protein target, are invaluable tools for this purpose. thermofisher.krnih.gov These probes are often derived from a bioactive natural product and modified to include a reporter tag (e.g., a fluorophore or biotin) and a reactive group that can form a covalent bond with the target protein. mtoz-biolabs.comwikipedia.org This strategy allows for the visualization, enrichment, and subsequent identification of the target protein. mtoz-biolabs.com

The development of a chemical probe based on the this compound scaffold would be a key strategy for identifying its cellular interactome. The design process begins with structure-activity relationship (SAR) studies to understand which parts of the this compound molecule are essential for its biological activity and which can be modified without losing potency. A linker is then typically attached to a non-essential position, connecting the core molecule to a reporter tag.

A critical component of many probes is a "warhead" or reactive group, an electrophilic moiety that can covalently bind to a nucleophilic residue in the active site of a target enzyme. mtoz-biolabs.comfrontiersin.org The probe is introduced into a biological system, such as a cell lysate or intact cells, where it binds to its target(s). nih.gov Subsequent analysis, often involving affinity purification using the reporter tag (like biotin) followed by mass spectrometry, allows for the identification of the covalently bound proteins. researchgate.net

Table 1: Key Considerations for Designing a Natural Product-Based Chemical Probe

| Design Principle | Description | Rationale |

| Target Selectivity | The probe should ideally interact with a single or a small number of protein targets. researchgate.net | High selectivity minimizes off-target effects and simplifies the interpretation of experimental results. ox.ac.uk |

| Preserved Bioactivity | The chemical modifications (linker, tag) should not significantly diminish the probe's affinity for the target. researchgate.net | The probe must retain the binding properties of the parent natural product to accurately report on its biological targets. |

| Cell Permeability | The probe must be able to cross the cell membrane to engage with intracellular targets. researchgate.net | Effective target engagement in a cellular context is crucial for validating the biological relevance of the interaction. nih.gov |

| Minimal Perturbation | The reporter tag and linker should be as small and biologically inert as possible. | Large or reactive tags can cause steric hindrance or non-specific interactions, leading to false-positive results. researchgate.net |

| Inclusion of a Control | A structurally similar but biologically inactive version of the probe should be used as a negative control. nih.gov | A negative control helps to distinguish specific target binding from non-specific interactions. |

Bioorthogonal Labeling Strategies for this compound and its Metabolites

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govwikipedia.org This powerful strategy allows for the precise labeling and tracking of biomolecules, including natural products and their metabolites, in real-time within complex cellular environments. wikipedia.orgnih.gov The process typically involves two steps: first, a biomolecule is tagged with a chemical reporter group (e.g., an azide (B81097) or an alkyne); second, a probe containing the complementary reactive group is introduced, which selectively reacts with the reporter tag in a "click chemistry" reaction. wikipedia.orgresearchgate.net

To apply this to this compound, a synthetic analog would be created that incorporates a small, inert, bioorthogonal handle, such as a terminal alkyne or an azide. beilstein-journals.org This modified this compound would be introduced to cells, where it would engage its targets and potentially be processed by metabolic enzymes. Subsequently, a reporter probe, such as a fluorescent dye or a biotin (B1667282) molecule carrying the complementary azide or alkyne, would be added. researchgate.net This probe would then covalently attach to the modified this compound and its metabolites, enabling their visualization by fluorescence microscopy or their isolation for mass spectrometry analysis. nih.gov This approach is particularly useful for tracking the distribution of a compound and identifying its metabolic fate. mdpi.com

Table 2: Common Bioorthogonal Reactions for Chemical Biology

| Reaction | Reactive Partners | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High efficiency and specificity. Requires a copper catalyst, which can be toxic to cells, so it is typically used in cell lysates. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) + Azide | "Copper-free" click chemistry. The ring strain of the cyclooctyne allows the reaction to proceed without a toxic catalyst, making it suitable for live-cell imaging. nih.govwikipedia.org |

| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics and high selectivity. Well-suited for in vivo applications where rapid labeling is required. nih.govethz.ch |

| Staudinger Ligation | Azide + Triarylphosphine | One of the first bioorthogonal reactions developed. The phosphine (B1218219) is engineered to carry a reporter tag. nih.gov |

Activity-Based Proteomics for Enzyme Target Validation

Activity-Based Protein Profiling (ABPP) is a functional chemoproteomic technology that enables the assessment of the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov Unlike traditional proteomic methods that measure protein abundance, ABPP uses active site-directed chemical probes to label only active enzymes. acs.orguniversiteitleiden.nl This makes it an exceptionally powerful tool for identifying the targets of enzyme inhibitors and validating their engagement in a cellular context. frontiersin.orgfrontiersin.org

An ABPP probe typically consists of a reactive group ("warhead") that covalently modifies a nucleophilic residue in the enzyme's active site, a linker, and a reporter tag for detection. frontiersin.org The utility of ABPP in the context of this compound would likely involve a competitive profiling experiment. frontiersin.org For instance, if preliminary studies suggest that this compound inhibits a certain class of enzymes, such as serine hydrolases or kinases, a competitive ABPP experiment can confirm this and identify the specific members of the family that are targeted.

In this experimental setup, intact cells or cell lysates are first pre-incubated with this compound. This allows the natural product to bind to its target enzymes. Following this, a broad-spectrum activity-based probe for the enzyme class of interest is added. The probe will only label those enzymes whose active sites are not already occupied by this compound. By comparing the protein labeling profiles of samples treated with this compound versus control samples, a reduction in the labeling of specific proteins indicates that they are direct targets of this compound. frontiersin.org These proteins can then be identified using mass spectrometry. researchgate.net This approach provides direct evidence of target engagement and can also reveal the selectivity of the compound across an entire enzyme family. wikipedia.org

Table 3: General Workflow for Competitive Activity-Based Protein Profiling (ABPP)

| Step | Procedure | Purpose |

| 1. Inhibitor Treatment | Treat live cells or cell lysates with the compound of interest (e.g., this compound) or a vehicle control. | To allow the inhibitor to bind to its potential enzyme targets within a complex proteome. |

| 2. Probe Labeling | Add a broad-spectrum Activity-Based Probe (ABP) that targets the enzyme family of interest. | To covalently label the active enzymes that are not blocked by the inhibitor. researchgate.net |

| 3. Reporter Tag Conjugation | If using a "clickable" ABP, perform a bioorthogonal reaction (e.g., CuAAC) to attach a reporter tag (biotin or fluorophore). | To enable visualization or enrichment of the probe-labeled proteins. researchgate.net |

| 4. Analysis (Gel-based) | Separate labeled proteins by SDS-PAGE and visualize using in-gel fluorescence scanning. | To quickly assess changes in the labeling profile. A decrease in a band's intensity indicates target engagement by the inhibitor. |

| 5. Analysis (MS-based) | Enrich biotin-labeled proteins on streptavidin beads, digest into peptides, and analyze by LC-MS/MS. | To identify and quantify the specific proteins that show reduced labeling, confirming them as targets of the inhibitor. researchgate.net |

Future Research Directions and Unexplored Avenues for Angustoline

Discovery of Novel Biological Activities and Associated Mechanisms

While Angustoline has demonstrated efficacy in several biological models, the scope of its activities and the intricate mechanisms governing them require deeper investigation. Future research should pivot towards identifying novel therapeutic targets and validating preliminary findings in more complex disease models.

One of the most promising areas is in oncology. Research has shown that this compound inhibits the viability, migration, and invasion of esophageal cancer cells. frontiersin.orgresearchgate.net A key study identified that its anti-tumor effects are mediated through the regulation of the LKB1/AMPK/ELAVL1/LPCAT2 pathway, which in turn blocks phospholipid remodeling in cancer cells. frontiersin.orgresearchgate.net Future work should aim to discover if this mechanism is applicable to other malignancies, particularly those with known dysregulation in lipid metabolism. Furthermore, analogs of this compound, such as its dihydro-derivatives, have shown activity against bladder cancer cells, suggesting that a broader screening against a panel of cancer types is warranted. researchgate.net

In the realm of neurodegenerative diseases, computational and network pharmacology studies have pointed to this compound as a potential agent against Alzheimer's disease. frontiersin.org These studies predict that this compound may regulate the production of amyloid-β and interact with key pathological targets, including JUN, MMP2, and the chemokine receptor CCR5. frontiersin.orgbiorxiv.org The next critical step is to move beyond in silico models and validate these interactions through robust in vitro and in vivo experiments, exploring its potential to modulate neuroinflammation and tau pathology. frontiersin.org

Additionally, preliminary studies have reported other bioactivities that merit further exploration. For instance, this compound and its related alkaloids isolated from Nauclea latifolia exhibited moderate in vitro renin-inhibitory activities, suggesting a potential role in cardiovascular disease management that is yet to be fully explored. nih.gov Its documented vasorelaxant effects further support its potential in this therapeutic area. mdpi.comproquest.com

| Potential Therapeutic Area | Observed/Predicted Activity | Known/Proposed Mechanism | Future Research Focus |

|---|---|---|---|

| Oncology | Inhibition of esophageal tumor growth, migration, and invasion. frontiersin.orgresearchgate.net | Activation of LKB1/AMPK pathway; Inhibition of ELAVL1/LPCAT2 and phospholipid remodeling. frontiersin.orgresearchgate.netacs.org | Screening against other cancers; Elucidating the role in other metabolic pathways. |

| Neurodegenerative Disease | Predicted activity against Alzheimer's disease targets. frontiersin.org | Predicted to modulate Aβ production and interact with JUN, MMP2, and CCR5. frontiersin.orgbiorxiv.org | In vitro and in vivo validation of neuroprotective effects and target engagement. |

| Cardiovascular Disease | Moderate renin inhibition; Vasorelaxant activity. mdpi.comproquest.comnih.gov | Mechanism not fully elucidated. | Investigate mechanism of vasorelaxation; In vivo studies for blood pressure regulation. |

| Inflammatory Disorders | Inhibition of nitric oxide production in macrophages. frontiersin.org | Downregulation of inflammatory mediators. | Explore effects on a broader range of inflammatory pathways and models. |

Advanced Synthetic Methodologies for Complex this compound Derivatives

The total synthesis of this compound has been achieved, providing a foundational platform for chemical studies. researchgate.net However, to fully exploit its therapeutic potential, future research must focus on the development of advanced and efficient synthetic methodologies to generate a diverse library of complex this compound derivatives. Such a library is essential for comprehensive structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Modern organic synthesis offers a powerful toolkit that can be applied to this challenge. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and C-H activation strategies, could enable the late-stage functionalization of the this compound scaffold. jpionline.org These methods would allow for the rapid introduction of various substituents at positions previously difficult to access, facilitating a more thorough exploration of the chemical space around the core structure.

Furthermore, strategies for synthesizing more complex architectures, such as dimeric indole (B1671886) alkaloids, should be explored. jst.go.jpnih.gov Nature often utilizes dimerization to create molecules with enhanced bioactivity. jst.go.jp Developing convergent synthetic routes that could link two this compound units or couple this compound with other pharmacophores could lead to novel compounds with unique biological profiles. Methodologies like the Pictet-Spengler reaction, intramolecular cyclopropanation, and ynamide cyclizations, which have been successfully used for other complex indole alkaloids, could be adapted for this compound derivatives. researcher.life

| Synthetic Methodology | Description | Potential Application for this compound |

|---|---|---|

| Transition-Metal Catalysis | Utilizes metals like palladium or cobalt to facilitate bond formation (e.g., Larock indole synthesis, Tsuji-Trost allylation). researchgate.net | Efficient construction of the core indole structure and late-stage functionalization to create diverse analogs. |

| C-H Activation/Functionalization | Directly converts carbon-hydrogen bonds into new chemical bonds, offering novel routes for molecular modification. jpionline.org | Allows for precise and regioselective modification of the this compound scaffold to probe SAR. |

| Convergent Synthesis | Involves preparing complex fragments of the target molecule separately and then joining them at a late stage. jst.go.jp | Facilitates the synthesis of complex derivatives, including dimeric or hybrid molecules incorporating the this compound structure. |

| Photocyclization Reactions | Uses light to induce cyclization reactions, often enabling the formation of complex polycyclic systems. capes.gov.br | Could provide alternative and efficient pathways to the core ring system of this compound and its analogs. |

Deeper Elucidation of Biosynthetic Regulation and Engineering

This compound is a monoterpenoid indole alkaloid (MIA), a class of natural products whose biosynthesis originates from the precursors tryptamine (B22526) and secologanin (B1681713). mdpi.com The pathway proceeds through the key intermediate strictosamide (B192450). mdpi.comresearchgate.net While this general pathway is known, the specific enzymes, genes, and regulatory networks that control the flux towards this compound in producer organisms are poorly understood. A deeper elucidation of this biosynthetic machinery is a critical future research avenue.

Future studies should focus on identifying and characterizing the complete set of genes encoding the biosynthetic enzymes downstream of strictosamide that lead to this compound. This can be achieved by combining transcriptomic and proteomic analyses of this compound-producing plants like Nauclea subdita or Uncaria rhynchophylla. researchgate.netresearchgate.net Understanding how environmental factors and developmental stages influence the expression of these genes is also crucial. researchgate.net

This fundamental knowledge is the prerequisite for metabolic engineering, a promising strategy to enhance the production of valuable alkaloids. nih.govnih.gov Once the key regulatory genes and rate-limiting enzymatic steps are identified, several approaches can be taken:

Homologous Overexpression: Overexpressing key biosynthetic genes in the native plant species to increase the yield of this compound.

Heterologous Expression: Transferring the entire biosynthetic pathway into a microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This would enable scalable, controlled, and sustainable production of this compound in industrial fermenters, overcoming the limitations of plant extraction. nih.gov

Innovative Analytical Tools for In Situ and Real-Time Analysis

Current analytical methods for this compound rely heavily on chromatographic techniques like HPLC and UPLC coupled with mass spectrometry (UPLC-Q-TOF-MS). rsc.orgresearchgate.net These methods are excellent for quantification and identification in extracts. However, to understand how this compound functions within a biological system, a new generation of analytical tools capable of in situ and real-time analysis is needed.

A significant future direction is the development of specific molecular probes for this compound. This could involve designing and synthesizing fluorescently-tagged this compound analogs that retain biological activity. Such probes would allow researchers to use advanced microscopy techniques to visualize the compound's uptake, subcellular localization, and dynamic interactions with its targets inside living cells.

Another powerful approach would be the application of mass spectrometry imaging (MSI) techniques, such as DESI-MS or MALDI-MS. These technologies can map the spatial distribution of this compound and its metabolites directly in tissue sections, providing invaluable information about its biodistribution and accumulation in target organs versus off-target sites.

Furthermore, the development of electrochemical or optical biosensors for this compound could enable real-time monitoring of its concentration in complex biological fluids or cell culture media, providing critical data for pharmacokinetic and mechanism-of-action studies. While these tools are not yet available for this compound, their development represents a frontier in understanding its biological journey. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To unravel the full complexity of this compound's biological effects, future research must move beyond single-target analyses and embrace a systems biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic and unbiased view of the cellular response to this compound treatment. nih.govcdc.gov

This integrative multi-omics approach has already shown promise. A study on esophageal cancer used lipidomics to identify changes in phospholipid metabolism induced by this compound, which was then linked to the LKB1/AMPK signaling pathway through proteomic analysis. frontiersin.orgacs.org Similarly, systems pharmacology models have used existing data to predict this compound's targets and pathways in the context of stroke. plos.org

A comprehensive future study could involve treating a relevant cell model (e.g., cancer cells, neurons) with this compound and performing a time-course analysis at multiple molecular levels:

Transcriptomics (RNA-Seq): To identify all genes whose expression is altered by this compound.

Proteomics: To measure changes in the abundance and post-translational modification of thousands of proteins, revealing the direct and indirect targets of the compound.

Metabolomics/Lipidomics: To capture the global changes in cellular metabolism and lipid profiles, providing a functional readout of the drug's impact.